molecular formula C15H19N3O B7475687 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

Cat. No. B7475687
M. Wt: 257.33 g/mol
InChI Key: RPRZCUXPUOPPAK-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DMTB is a synthetic molecule that belongs to the pyrazole class of compounds and has a molecular weight of 267.34 g/mol.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in various cellular processes. In cancer cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the activity of carbonic anhydrase IX, which is involved in the regulation of pH homeostasis and cell survival. In inflammatory cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the production of pro-inflammatory cytokines by blocking the activation of transcription factors such as nuclear factor-kappa B.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide induces apoptosis, inhibits cell proliferation, and reduces the invasiveness of cancer cells. In inflammatory cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide reduces the production of reactive oxygen species and inhibits the activation of inflammatory pathways. In neuronal cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide protects against oxidative stress and reduces the production of amyloid-beta peptides.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide also has some limitations, such as its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including:
1. Investigating the potential use of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide as a therapeutic agent for the treatment of various types of cancer.
2. Studying the mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in various cellular processes to identify new targets for drug development.
3. Developing new synthetic methods for the production of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide to improve its yield and purity.
4. Investigating the potential use of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide as a diagnostic tool for cancer imaging.
5. Studying the pharmacokinetics and pharmacodynamics of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in vivo to determine its efficacy and safety in animal models.
Conclusion:
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, and has potential use as a therapeutic agent for the treatment of several diseases. Further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide and to develop new applications for this promising compound.

Synthesis Methods

3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized using a simple and efficient method that involves the reaction of 3,5-dimethylbenzoic acid with 1,3,5-trimethylpyrazole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as N,N-dimethylformamide to yield the final compound, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.

Scientific Research Applications

3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to possess anti-cancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer cells. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been investigated for its potential use as a diagnostic tool for cancer imaging due to its high affinity for carbonic anhydrase IX.
In pharmacology, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-9-6-10(2)8-13(7-9)15(19)16-14-11(3)17-18(5)12(14)4/h6-8H,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRZCUXPUOPPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(N(N=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

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